![molecular formula C15H17NO3 B512639 5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone CAS No. 171506-55-1](/img/structure/B512639.png)
5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves numerous methods . For instance, a new series of thiadiazole-enaminones were synthesized via reactions of 5-acetyl-1,3,4-thiadiazoles with dimethylformamide-dimethylacetal (DMF-DMA) . The simple phenyl substituted thiadiazole-enaminone was used as a synthetic precursor for the preparation of a wide variety of new heterocyclic compounds .Molecular Structure Analysis
The structures of all synthesized compounds were characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of the latter at the methyl group with dimethylformamide dimethyl acetal in boiling PhH . This leads to the formation of 5-acetyl-6- [2- (dimethylamino)vinyl]pyrimidin-2 .Mechanism of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The development of new methods for the synthesis of biologically active compounds, in particular pyrimidines, is a promising area of research . A new method for the synthesis of quinazolines based on the annulation of the benzene ring to 5-acetyl-6 methylpyrimidin-2-one (thione) derivatives has been proposed .
properties
IUPAC Name |
5-acetyl-1-(4-methoxyphenyl)-6-methyl-3,4-dihydropyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10-14(11(2)17)8-9-15(18)16(10)12-4-6-13(19-3)7-5-12/h4-7H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBANMXEGJAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1C2=CC=C(C=C2)OC)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.